1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 2-methoxy-3-(trifluoromethyl)phenyl group
Preparation Methods
The synthesis of 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine typically involves the alkylation of piperazine with a suitable substituted benzyl halide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine include:
2-Methoxy-3-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and methoxy substituents but has a pyridine ring instead of a piperazine ring.
Methyl 3-(trifluoromethyl)phenylacetate: This compound has a similar trifluoromethyl-substituted aromatic ring but differs in the ester functional group.
The uniqueness of this compound lies in its piperazine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C13H17F3N2O |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[[2-methoxy-3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C13H17F3N2O/c1-19-12-10(9-18-7-5-17-6-8-18)3-2-4-11(12)13(14,15)16/h2-4,17H,5-9H2,1H3 |
InChI Key |
YALZBCAXYJYYOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CN2CCNCC2 |
Origin of Product |
United States |
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